molecular formula C17H26BBrN2O4 B597743 tert-Butyl (5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate CAS No. 1315351-28-0

tert-Butyl (5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Cat. No.: B597743
CAS No.: 1315351-28-0
M. Wt: 413.119
InChI Key: LROLIRRLJWPKIL-UHFFFAOYSA-N
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Description

tert-Butyl (5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate: is a complex organic compound with significant applications in various fields of scientific research. This compound features a pyridine ring substituted with a bromo group, a methyl group, and a dioxaborolane moiety, along with a tert-butyl carbamate group. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.

Mechanism of Action

Target of Action

The compound, also known as “5-Bromo-2-tert-Butyloxycarbonylamino-6-methylpyridine-3-boronic acid pinacol ester”, is a significant intermediate of 1H-indazole derivatives . Indazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . Therefore, the primary targets of this compound are likely to be the biological macromolecules involved in these pathways.

Mode of Action

The compound is acquired through two substitution reactions . It can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type . The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the transmetalation of formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s interaction with its targets leads to changes in various biochemical pathways. Specifically, the Suzuki–Miyaura cross-coupling reaction, which is part of its mode of action, is a key step in many synthetic routes to pharmaceuticals, agrochemicals, and functional materials .

Pharmacokinetics

The compound’s stability, as indicated by the presence of stable and unstable conformers found in dft calculations , may influence its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are largely determined by its role as an intermediate in the synthesis of 1H-indazole derivatives . These derivatives have a wide range of biological activities, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura cross-coupling reaction used in the compound’s synthesis is known for its mild and functional group tolerant reaction conditions . Additionally, the compound’s stability may be influenced by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate typically involves multiple steps:

    Bromination: The starting material, 6-methyl-2-pyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.

    Borylation: The brominated product is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base such as potassium acetate.

    Carbamate Formation: Finally, the borylated pyridine derivative is reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for bromination and borylation steps, which enhance reaction efficiency and safety. Additionally, industrial processes often employ automated systems for precise control of reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

    Cross-Coupling Reactions: The dioxaborolane moiety allows the compound to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to yield boron-free derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as toluene or ethanol.

    Oxidation: Hydrogen peroxide or sodium periodate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF).

Major Products

    Substitution: Various substituted pyridine derivatives.

    Cross-Coupling: Biaryl compounds.

    Oxidation: Boronic acids.

    Reduction: De-boronated pyridine derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, tert-Butyl (5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is used as a building block for the synthesis of complex molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of biaryl systems, which are common in pharmaceuticals and agrochemicals.

Biology and Medicine

The compound is utilized in medicinal chemistry for the development of new drugs. Its structural features allow for the exploration of various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Researchers use it to create libraries of compounds for high-throughput screening in drug discovery.

Industry

In the industrial sector, this compound is employed in the synthesis of advanced materials, such as organic semiconductors and polymers. Its reactivity and stability make it suitable for incorporation into materials with specific electronic and mechanical properties.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
  • tert-Butyl (5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate

Uniqueness

Compared to similar compounds, tert-Butyl (5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate offers unique reactivity due to the presence of both a bromo and a dioxaborolane group on the pyridine ring. This dual functionality allows for diverse chemical transformations and applications, making it a versatile tool in synthetic chemistry and material science.

Properties

IUPAC Name

tert-butyl N-[5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BBrN2O4/c1-10-12(19)9-11(18-24-16(5,6)17(7,8)25-18)13(20-10)21-14(22)23-15(2,3)4/h9H,1-8H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROLIRRLJWPKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2NC(=O)OC(C)(C)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BBrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694504
Record name tert-Butyl [5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315351-28-0
Record name tert-Butyl [5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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